An In-depth Technical Guide to the Synthesis and Characterization of Allyl Perfluoropentanoate
An In-depth Technical Guide to the Synthesis and Characterization of Allyl Perfluoropentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Allyl perfluoropentanoate, a fluorinated ester of interest in various chemical and pharmaceutical applications. This document details a plausible synthetic protocol based on established esterification methods and outlines a full characterization profile, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science.
Introduction
Allyl perfluoropentanoate (also known as prop-2-enyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate) is a specialized chemical compound featuring a terminal alkene functionality and a highly fluorinated carbon chain.[1] The presence of the perfluorinated moiety imparts unique properties to the molecule, such as increased thermal stability, chemical resistance, and altered lipophilicity, making it a valuable building block in the synthesis of advanced polymers, functionalized surfaces, and potentially as a component in drug delivery systems. The allyl group provides a reactive handle for further chemical modifications, including polymerization and click chemistry reactions.
This guide details a standard laboratory-scale synthesis of Allyl perfluoropentanoate via Fischer esterification of perfluoropentanoic acid and allyl alcohol. Furthermore, it presents a comprehensive characterization of the purified product using modern analytical techniques.
Synthesis of Allyl Perfluoropentanoate
The synthesis of Allyl perfluoropentanoate is typically achieved through the Fischer esterification of perfluoropentanoic acid with allyl alcohol, using a strong acid catalyst such as sulfuric acid.[2][3] This reversible reaction is driven to completion by removing the water formed during the reaction.
Physicochemical Properties
A summary of the key physicochemical properties of Allyl perfluoropentanoate is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₉O₂ | [1] |
| Molecular Weight | 304.11 g/mol | [1] |
| CAS Number | 84145-17-5 | [1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 69 °C @ 90 mmHg | [4] |
| Density | 1.459 g/cm³ (predicted) | [4] |
Experimental Protocol
Materials:
-
Perfluoropentanoic acid (1.0 eq)
-
Allyl alcohol (3.0 eq)
-
Concentrated sulfuric acid (catalytic amount, ~5 mol%)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add perfluoropentanoic acid (1.0 eq) and allyl alcohol (3.0 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the reaction is complete (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure Allyl perfluoropentanoate.
Synthesis Workflow Diagram
Characterization of Allyl Perfluoropentanoate
The structure and purity of the synthesized Allyl perfluoropentanoate are confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of Allyl perfluoropentanoate. The expected chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are summarized below.
The ¹H NMR spectrum is expected to show signals corresponding to the allyl group protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.9 | m | 1H | -CH=CH₂ |
| ~5.4 | m | 2H | -CH=CH₂ |
| ~4.8 | dt | 2H | -O-CH₂- |
The ¹³C NMR spectrum will show resonances for the carbon atoms of the allyl group and the perfluoropentanoyl moiety.
| Chemical Shift (δ, ppm) | Assignment |
| ~157 (t) | C=O |
| ~131 | -CH=CH₂ |
| ~120 | -CH=CH₂ |
| ~105-125 (m) | -CF₂- and -CF₃ |
| ~68 | -O-CH₂- |
The ¹⁹F NMR spectrum is crucial for confirming the structure of the perfluorinated chain. Chemical shifts are referenced to CFCl₃.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -81 | t | -CF₃ |
| ~ -120 | m | -CF₂-CF₃ |
| ~ -125 | m | -CO-CF₂-CF₂- |
| ~ -126 | m | -CF₂-CF₂-CF₃ |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3090 | Medium | =C-H stretch |
| ~1780 | Strong | C=O stretch (ester) |
| ~1650 | Medium | C=C stretch |
| ~1100-1300 | Strong | C-F stretch |
| ~1150 | Strong | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 304.01 | [M]⁺ (Molecular Ion) |
| 263.98 | [M - C₃H₅]⁺ |
| 245.98 | [M - C₃H₅O]⁺ |
| 119.00 | [C₂F₅]⁺ |
| 69.00 | [CF₃]⁺ |
| 41.04 | [C₃H₅]⁺ |
Characterization Workflow Diagram
References
- 1. Allyl perfluoropentanoate | C8H5F9O2 | CID 2735874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 84145-17-5 CAS MSDS (ALLYL PERFLUOROPENTANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
